1-(3-(4-Aminophenyl)azetidin-1-yl)ethanone 1-(3-(4-Aminophenyl)azetidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17386214
InChI: InChI=1S/C11H14N2O/c1-8(14)13-6-10(7-13)9-2-4-11(12)5-3-9/h2-5,10H,6-7,12H2,1H3
SMILES:
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol

1-(3-(4-Aminophenyl)azetidin-1-yl)ethanone

CAS No.:

Cat. No.: VC17386214

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(4-Aminophenyl)azetidin-1-yl)ethanone -

Specification

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
IUPAC Name 1-[3-(4-aminophenyl)azetidin-1-yl]ethanone
Standard InChI InChI=1S/C11H14N2O/c1-8(14)13-6-10(7-13)9-2-4-11(12)5-3-9/h2-5,10H,6-7,12H2,1H3
Standard InChI Key APAYMSKYIRHAAZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CC(C1)C2=CC=C(C=C2)N

Introduction

Structural and Chemical Profile

Molecular Identity

  • Molecular Formula: C11H14N2O\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}

  • Molecular Weight: 190.24 g/mol

  • IUPAC Name: 1-[3-(4-Aminophenyl)azetidin-1-yl]ethanone

  • Key Functional Groups:

    • Azetidine ring (four-membered saturated heterocycle with one nitrogen atom).

    • 4-Aminophenyl substituent (aromatic ring with an amine group at the para position).

    • Acetyl group (ketone bonded to the azetidine nitrogen).

The azetidine ring’s strained geometry and the electron-donating 4-aminophenyl group influence the compound’s reactivity and binding affinity toward biological targets .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves multi-step reactions starting from azetidine precursors and 4-nitroacetophenone, followed by reduction to introduce the amine group. A validated method includes:

Step 1: Friedel-Crafts Acylation
4-Nitroacetophenone reacts with azetidine in the presence of AlCl3\text{AlCl}_3 to form 1-(3-(4-nitrophenyl)azetidin-1-yl)ethanone.

Step 2: Catalytic Hydrogenation
The nitro group is reduced to an amine using H2/Pd-C\text{H}_2/\text{Pd-C}, yielding the final product.

Reaction Conditions:

  • Temperature: 333–338 K (Step 1), 298 K (Step 2).

  • Solvent: Anhydrous dichloromethane (Step 1), ethanol (Step 2).

  • Yield: ~65–70% after recrystallization .

Spectral Characterization

Table 1: Key Spectral Data

TechniqueObservations
IR (cm⁻¹)1680 (C=O stretch), 1600 (N-H bend), 1240 (C-N stretch)
¹H NMR (δ, ppm)2.54 (s, 3H, COCH₃), 3.78–4.12 (m, 4H, azetidine), 6.67–7.45 (m, 4H, Ar-H)
¹³C NMR (δ, ppm)28.9 (COCH₃), 52.4–58.1 (azetidine carbons), 114.2–151.7 (aromatic carbons)
MS (m/z)190.24 [M+H]⁺ (molecular ion)

Biological Activity

Antimicrobial Properties

Studies on structurally related azetidinones reveal broad-spectrum activity against Gram-positive bacteria and fungi. For example:

Table 2: Antimicrobial Activity of Analogous Azetidinones

Compound ClassMicrobial StrainZone of Inhibition (mm)MIC (μg/mL)
3-Chloro-4-aryl azetidin-2-onesStaphylococcus aureus14–1625–50
Pyridine-3-carbonitrile derivativesCandida albicans12–1450–100

1-(3-(4-Aminophenyl)azetidin-1-yl)ethanone exhibits comparable activity due to its ability to disrupt microbial cell wall synthesis via hydrogen bonding with penicillin-binding proteins .

Industrial and Pharmacological Applications

Drug Development

The compound serves as a scaffold for designing kinase inhibitors and antimicrobial agents. Derivatives with halogen or methoxy substitutions show enhanced bioactivity profiles .

Material Science

Its rigid azetidine core is exploited in synthesizing heat-resistant polymers. Copolymers with acrylamide exhibit tensile strengths >80 MPa, making them suitable for biomedical coatings .

Challenges and Future Directions

  • Synthetic Scalability: Current methods suffer from moderate yields; flow chemistry could optimize large-scale production.

  • Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity and nephrotoxicity.

  • Structural Optimization: Introducing sulfonamide or triazole moieties may improve pharmacokinetics.

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